![molecular formula C11H13N3O B2416043 3-[(Quinazolin-4-yl)amino]propan-1-ol CAS No. 446829-17-0](/img/structure/B2416043.png)
3-[(Quinazolin-4-yl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, which is a core structure in “3-[(Quinazolin-4-yl)amino]propan-1-ol”, has been reported to be developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of “3-[(Quinazolin-4-yl)amino]propan-1-ol” is represented by the InChI string:InChI=1S/C11H13N3O/c15-7-3-6-12-11-9-4-1-2-5-10(9)13-8-14-11/h1-2,4-5,8,15H,3,6-7H2,(H,12,13,14). Chemical Reactions Analysis
The chemical reactions involving quinazolin-4(3H)-ones have been studied extensively. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Derivative Formation
Quinazolin-4-one-3-yl-propan-2-one derivatives are synthesized through various chemical reactions. One such derivative is obtained by N-alkylation, leading to the formation of hydrazine derivatives and further transformation into tricyclic compounds and hydrazone derivatives under specific conditions (Gupta, Kumar, Goyal, & Kumar, 2010).
2. Anticancer Applications
A derivative of 3-[(Quinazolin-4-yl)amino]propan-1-ol, specifically 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), has shown significant antiproliferative activity. It disrupts microtubule formation at centrosomes and inhibits tumor growth in the HCT116 human colon cancer xenograft model (Suzuki et al., 2020).
3. Medicinal Chemistry and Pharmacology
Several derivatives of quinazolin-4-ols, including those related to 3-[(Quinazolin-4-yl)amino]propan-1-ol, have been synthesized and evaluated for various biological activities. These compounds demonstrate potential in medicinal chemistry, specifically in the development of analgesic and anti-inflammatory agents (Alagarsamy, Murugesan, & Sheorey, 2008).
4. Antimicrobial Potential
Quinazolin-4-yl-amino derivatives have been studied for their antimicrobial properties. Various synthetic processes have led to compounds that exhibit significant antibacterial and antifungal activities against different strains of bacteria and fungi (Kapoor, Nabi, Gupta, & Gupta, 2017).
Eigenschaften
IUPAC Name |
3-(quinazolin-4-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-7-3-6-12-11-9-4-1-2-5-10(9)13-8-14-11/h1-2,4-5,8,15H,3,6-7H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBOMAKEXNUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Quinazolin-4-yl)amino]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)
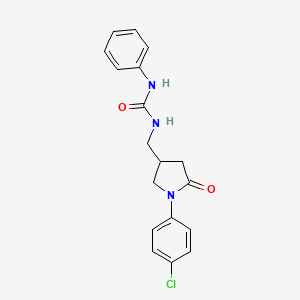
![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)
![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)
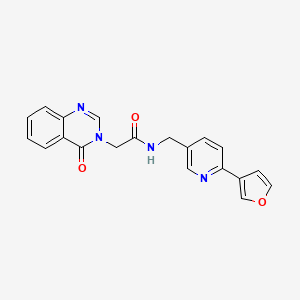
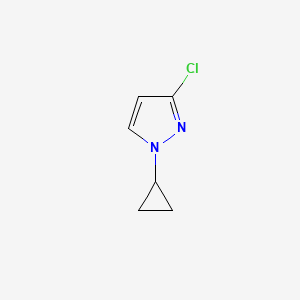
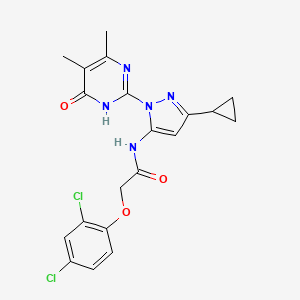
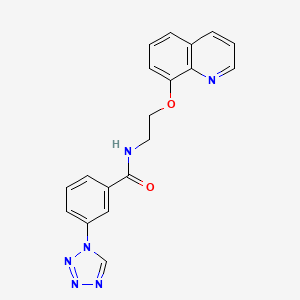
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)
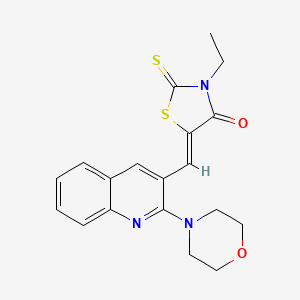
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)
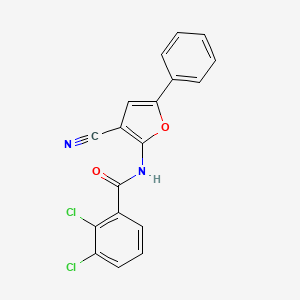
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)